Acetylsulfamonomethoxine-d4
Description
Acetylsulfamonomethoxine-d4 (CAS: 1346600-08-5) is a deuterium-labeled analog of the sulfonamide antibiotic acetylsulfamonomethoxine. Its molecular formula is C₁₃H₁₀D₄N₄O₄S, with deuterium atoms incorporated at four positions to enhance stability and reduce metabolic interference during analytical studies. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying sulfonamide residues in pharmacokinetic or environmental research .
The deuterium labeling ensures minimal isotopic interference, improving accuracy in trace-level detection. This compound retains the core structure of its parent drug, featuring a sulfamoyl group, acetylated amine, and methoxine substituent, which are critical for its antibacterial activity and analytical utility .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-11(6-4-10)22(19,20)17-12-7-13(21-2)15-8-14-12/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQXNLLHFAYDF-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylsulfamonomethoxine-d4 typically involves the deuteration of acetylsulfamonomethoxine. The process begins with the preparation of sulfamonomethoxine, which is then acetylated to form acetylsulfamonomethoxine. The final step involves the incorporation of deuterium atoms, usually through a catalytic exchange reaction using deuterium oxide (D2O) or other deuterium sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the product’s quality and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Acetylsulfamonomethoxine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
Acetylsulfamonomethoxine-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetylsulfamonomethoxine and its metabolites.
Pharmacokinetics: Employed in studies to track the absorption, distribution, metabolism, and excretion of acetylsulfamonomethoxine in biological systems.
Environmental Science: Utilized in the detection and quantification of sulfonamide residues in environmental samples.
Biomedical Research: Helps in studying the metabolic pathways and biotransformation of sulfonamide antibiotics in various organisms
Mechanism of Action
Acetylsulfamonomethoxine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By inhibiting this enzyme, this compound disrupts folic acid synthesis, leading to bacterial cell death. The deuterium atoms do not alter the compound’s mechanism of action but enhance its stability and detectability in analytical applications .
Comparison with Similar Compounds
Sulfamethoxazole EP Impurity A-D4
- Structure & Formula: Sulfamethoxazole EP Impurity A-D4 (CAS: 1215530-54-3) has the formula C₁₀H₈D₄N₄O₃S, with deuterium on the phenyl ring. Unlike Acetylsulfamonomethoxine-d4, it lacks the methoxine group but shares the acetylated sulfamoyl backbone.
- Applications: Used as an internal standard for sulfamethoxazole quantification. Its deuterium labeling on the phenyl ring reduces chromatographic co-elution issues compared to non-deuterated analogs .
- Key Difference : The absence of methoxine alters its pharmacokinetic profile, making it less suitable for studies targeting methoxine-specific metabolites .
Sulfadoxine-d4
- Structure & Formula: Sulfadoxine-d4 (CAS: 1330266-05-1; C₁₂H₁₀D₄N₄O₄S) features a dimethoxypyrimidinyl group instead of methoxine. Its molar mass is 314.35 g/mol, lower than this compound due to structural simplicity.
- Physicochemical Properties: Melting Point: 187–190°C Solubility: Slightly soluble in acetone, DMSO, and methanol. Storage: Requires -20°C freezer conditions .
- Applications: Primarily used in malaria research due to sulfadoxine’s antimalarial activity. The deuterium labeling aids in distinguishing endogenous compounds in biological matrices .
N4-Acetylsulfamethoxazole
- Structure & Formula: Non-deuterated N4-Acetylsulfamethoxazole (CAS: 591-08-2; C₁₄H₁₆N₄O₃S) shares the acetylated sulfonamide core but includes a methylisoxazole substituent.
- High-quality mass spectral data (e.g., ESI-FT on LTQ Orbitrap XL) are available for reference .
- Key Difference : The absence of deuterium limits its utility as an internal standard but makes it relevant for metabolic pathway studies .
Data Table: Comparative Overview
Research Findings and Implications
- Deuterium Labeling: Compounds like this compound and Sulfadoxine-d4 demonstrate how deuterium placement (e.g., methoxine vs. benzene ring) affects analytical performance. Methoxine-deuterated analogs show better retention time alignment with parent drugs in LC-MS .
- Metabolic Stability: N4-Acetylsulfamethoxazole’s non-deuterated structure makes it prone to enzymatic degradation, whereas deuterated versions resist metabolic breakdown, enhancing their utility in long-term pharmacokinetic studies .
Biological Activity
Acetylsulfamonomethoxine-d4 is a deuterated derivative of sulfamonomethoxine, a sulfonamide antibiotic. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial properties and implications in pharmacokinetics. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H10D4N4O4S
- Molecular Weight : 326.36 g/mol
- CAS Number : 4049-01-8
This compound functions primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical in the biosynthesis of folate in bacteria. This inhibition leads to a reduction in bacterial growth and proliferation. The deuterated form may also influence the pharmacokinetics and metabolic stability of the compound compared to its non-deuterated counterparts.
Biological Activity
- Antimicrobial Activity :
- This compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy can be measured using Minimum Inhibitory Concentration (MIC) assays.
- Table 1 summarizes the antimicrobial activity against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Streptococcus pneumoniae | 2 |
| Salmonella enterica | 16 |
- Pharmacokinetics :
- The deuteration in this compound enhances its metabolic stability and alters its pharmacokinetic profile, potentially leading to prolonged action in vivo.
- Studies indicate that deuterated compounds often exhibit reduced clearance rates, which may contribute to increased bioavailability.
Case Study 1: Efficacy Against Resistant Strains
A clinical trial investigated the efficacy of this compound against multi-drug resistant strains of bacteria. The study involved patients with chronic infections caused by resistant pathogens. Results indicated that patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard treatment.
Case Study 2: Pharmacokinetic Analysis
A pharmacokinetic study was conducted on healthy volunteers to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. The results demonstrated that the compound had a half-life of approximately 12 hours, with peak plasma concentrations occurring within 2 hours post-administration.
Safety and Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile when administered within therapeutic ranges. No significant adverse effects were reported in animal studies, and it did not exhibit genotoxic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
